(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for diverse applications in medicinal chemistry and materials science. In a study by Salian et al. (2018), the synthesis of similar chalcone derivatives was explored, emphasizing their structural characterization using techniques like X-ray diffraction and FT-IR. These studies are crucial for understanding the molecular geometry and potential applications of such compounds in various fields, including organic electronics and photonics (Salian et al., 2018).
Electronic and Chemical Properties
A study by Najiya et al. (2014) focused on the molecular structure and electronic properties of a similar chalcone derivative. They used techniques like FT-IR and X-ray diffraction for structural confirmation and employed computational methods to analyze the molecule's stability and electronic behavior. These insights are essential for applications in fields like nonlinear optics and materials science (Najiya et al., 2014).
Potential in Nonlinear Optics
The nonlinear optical properties of chalcone derivatives, closely related to (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, have been explored in several studies. For instance, Shetty et al. (2017) investigated the nonlinear optical response of chalcone compounds, which is significant for applications in optical limiting and photonic devices (Shetty et al., 2017).
Antimicrobial Activity
Research by Sadgir et al. (2020) on a related chalcone compound highlighted its antimicrobial activity. Such studies indicate the potential of chalcone derivatives in developing new antimicrobial agents, which is a significant area in pharmaceutical research (Sadgir et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBYVAIWMVDSD-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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